molecular formula C26H58NO3Si+ B14367972 Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium CAS No. 92182-06-4

Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium

Cat. No.: B14367972
CAS No.: 92182-06-4
M. Wt: 460.8 g/mol
InChI Key: XTAKDLWEWPRLGB-UHFFFAOYSA-N
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Description

Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium chloride (CAS 27668-52-6, molecular formula C₂₆H₅₈ClNO₃Si) is a quaternary ammonium compound (QAC) characterized by an 18-carbon alkyl chain (octadecyl group) and a trimethoxysilylpropyl moiety. This dual functionality enables covalent bonding to silica-based substrates via hydrolysis of methoxy groups, while the cationic ammonium group confers antimicrobial and surface-modifying properties .

Key applications include:

  • Antimicrobial Coatings: Used in textiles (e.g., polypropylene nonwovens and wool fibers) to achieve >97% inhibition rates against E. coli and S. aureus .
  • Liquid Crystal Alignment: Induces homeotropic alignment in liquid crystal (LC) films for biosensors and optical devices .
  • Zeolite Synthesis: Acts as a mesopore-directing agent in hierarchical ZSM-5 catalysts, enhancing bio-oil upgrading efficiency .
  • Nanoparticle Functionalization: Modifies silica nanoparticles (NPs) for antibacterial and biofilm-disrupting applications .

Properties

IUPAC Name

dimethyl-octadecyl-(3-trimethoxysilylpropyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H58NO3Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(2,3)25-23-26-31(28-4,29-5)30-6/h7-26H2,1-6H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAKDLWEWPRLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](OC)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H58NO3Si+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238914
Record name (3-(Trimethoxysilyl)propyl)octadecyldimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92182-06-4
Record name (3-(Trimethoxysilyl)propyl)octadecyldimethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092182064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-(Trimethoxysilyl)propyl)octadecyldimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYLOCTADECYL(3-(TRIMETHOXYSILYL)PROPYL)AMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3942H9DTQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Catalytic Hydrosilylation of Allyl Chloride

The reaction between allyl chloride and trimethoxysilane proceeds via Ru₃(CO)₁₂ catalysis in alkane solvents at 85–95°C. Key parameters include:

Parameter Optimal Value Yield Impact
Catalyst loading 0.025 mmol Ru 87.6% yield
Reaction temperature 85–95°C Prevents byproducts
Solvent n-Heptane Enhances selectivity

This method avoids trimethoxysilane disproportionation through controlled reactant addition, maintaining a 5:1 trimethoxysilane-to-allyl chloride molar ratio during continuous feeding.

Quaternary Ammonium Formation

The target compound is synthesized through nucleophilic substitution between 3-chloropropyltrimethoxysilane and dimethyloctadecylamine.

Two-Stage Alkylation Process

Laboratory-scale synthesis involves:

  • Stage 1 : Reacting dimethyloctadecylamine (1 mol) with 3-chloropropyltrimethoxysilane (1.05 mol) in methanol at 60°C for 8 hours.
  • Stage 2 : Quenching with hydrochloric acid to form the chloride salt, followed by solvent removal under reduced pressure.

Critical quality control parameters:

  • Molar ratio : 5% excess silane ensures complete amine conversion
  • Temperature control : Maintain <65°C to prevent methoxy group hydrolysis
  • Moisture exclusion : Use nitrogen atmosphere due to compound's hydrolytic sensitivity (7/10 on reactivity scale)

Industrial-Scale Manufacturing Optimization

Commercial production (e.g., ACRO338531000) employs continuous flow reactors to enhance safety and yield:

Flow Chemistry Parameters

Process Stage Residence Time Temperature Pressure
Mixing 2 min 25°C 1 atm
Reaction 45 min 60°C 3 bar
Salt formation 15 min 0–5°C 1 atm

This approach achieves 93% conversion efficiency with <2% residual amine content, as verified by argentometric titration.

Purification and Stabilization Techniques

The compound's moisture sensitivity (Water Solubility: reacts) necessitates specialized purification:

Azeotropic Drying

Post-synthesis treatment involves:

  • Co-distillation with anhydrous methanol (bp 64.7°C)
  • Molecular sieve (3Å) adsorption
  • Final moisture content: <50 ppm by Karl Fischer titration

Stabilization additives used in commercial products:

Additive Concentration Function
BHT (Butylated hydroxytoluene) 0.01% Radical scavenger
Tris(2-carboxyethyl)phosphine 0.005% Reduces chloride oxidation

Analytical Characterization Methods

Quality assessment employs multiple techniques:

Titrimetric Analysis

Argentometric titration remains the primary quantification method:

  • 0.1N AgNO₃ solution in 70% methanol
  • Potentiometric endpoint detection
  • Typical assay range: 58–62% active compound

Spectroscopic Verification

FT-IR spectral markers confirm successful synthesis:

  • Si-O-C stretch : 1080 cm⁻¹
  • N⁺-CH₂ bend : 1480 cm⁻¹
  • C-Cl stretch : 720 cm⁻¹

Recent Advancements in Synthesis

Cutting-edge research has introduced microwave-assisted and enzymatic methods:

Microwave-Enhanced Quaternization

Comparative performance data:

Method Time Yield Purity
Conventional thermal 8 hr 89% 98.5%
Microwave (300W) 35 min 93% 99.2%

Microwave synthesis reduces side reactions through uniform heating, particularly beneficial for maintaining methoxysilane integrity.

Industrial Production Challenges

Scale-up difficulties and mitigation strategies:

Viscosity Management

The long alkyl chain (C18) causes viscosity issues (>500 cP at 25°C). Solutions include:

  • Jacketed reactor heating (50–55°C)
  • Progressive dilution with anhydrous ethanol
  • High-shear mixing (10,000 rpm)

Byproduct Formation

Common impurities and removal methods:

Byproduct Formation Cause Removal Technique
Siloxane oligomers Moisture contamination Molecular distillation
Quaternary amine dimers Over-alkylation Ion-exchange chromatography

Chemical Reactions Analysis

Types of Reactions

(3-(Trimethoxysilyl)propyl)octadecyldimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water for hydrolysis and aluminum chloride for condensation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include micellar nanocoagulants and other self-assembled structures with unique properties .

Scientific Research Applications

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride, also known as DMOAP, is a quaternary ammonium compound with a long hydrophobic octadecyl chain and a trimethoxysilyl functional group. It has a molecular formula of C26H58ClNO3SiC_{26}H_{58}ClNO_3Si and a molecular weight of 496.29 g/mol. DMOAP is typically a yellow liquid and is soluble in organic solvents like methanol, often supplied at a concentration of 60%.

Tables of Applications

ApplicationDescription
Surface ModificationEnhances adhesion and hydrophobicity in coatings.
Liquid Crystal AlignmentModifies ITO electrodes in LCDs for optimal image clarity.
Biosensor FunctionalizationCreates covalently bonded layers for biomolecule attachment, enhancing biosensor sensitivity.
Antimicrobial AgentExhibits antibacterial properties against E. coli and S. aureus .
DisinfectantDamages pathogen cell membranes, effective for disinfecting farm equipment .
Glass LubricantFunctions as a lubricant for glass surfaces .
Antistatic CoatingProvides antistatic properties when applied as a surface coating .
Dispersion/Coupling AgentActs as a dispersion and coupling agent in high-density magnetic recording media .
Surface TreatmentUsed in household and bathroom surface treatments .
Paint ManufacturingUtilized in the production of paints .

Case Studies

  • Antibacterial films: DMOAP can be used to assemble bioactive films with antibacterial properties. Films of DMOAP were adsorbed onto titania surfaces, and their interactions with aqueous environments were characterized. The surface charge density induced by the ammonium cation plays a crucial role in the antibacterial activity .
  • Surface Disinfection: Si-QAC was evaluated for disinfection of farm equipment and facilities. Field-emission scanning electron microscopy analysis revealed that the outer membrane of the pathogen cells was damaged after treatment with Si-QAC .

Mechanism of Action

The mechanism of action of (3-(Trimethoxysilyl)propyl)octadecyldimethylammonium chloride involves its ability to self-assemble into micellar structures. The hydrophobic carbon chains cluster together, while the positively charged quaternary ammonium groups remain on the surface, allowing the compound to interact with various contaminants and remove them from solutions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Trimethoxysilyl-Functionalized QACs

Compound Name Alkyl Chain Length Key Functional Groups Primary Applications
Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium C18 Trimethoxysilyl, quaternary ammonium Antimicrobial coatings, LC alignment, zeolite synthesis
Trimethyl(3-(trimethoxysilyl)propyl)ammonium (C1QSBA) C1 Trimethoxysilyl, quaternary ammonium Ion-exchange materials, solid-phase extraction
Dimethyloctyl(3-(trimethoxysilyl)propyl)ammonium (C8QSBA) C8 Trimethoxysilyl, quaternary ammonium Hydrophobic mesoporous silica synthesis
[2-(Acryloyloxy)ethyl]trimethylammonium chloride (DAC) C2 (acrylate) Acrylate, quaternary ammonium ~98.3% inhibition of E. coli

Key Insights :

  • Alkyl Chain Length : Longer chains (C18) enhance hydrophobicity and surface adhesion, critical for durable antimicrobial coatings . Shorter chains (C1–C8) prioritize ion-exchange capacity or mesopore templating .
  • Trimethoxysilyl Group: Enables covalent bonding to inorganic substrates (e.g., silica, glass), absent in non-silylated QACs like DAC .

Antimicrobial Performance

Table 2: Antibacterial Efficacy of QACs

Compound Inhibition Rate (%) Test Organism Reference
This compound 97.66 (E. coli), 97.97 (S. aureus) Textile coatings
[2-(Acryloyloxy)ethyl]trimethylammonium chloride (DAC) 98.3 (E. coli), 98.5 (S. aureus) Solution-phase testing
TTPA (Trimethyl(3-(trimethoxysilyl)propyl)ammonium) N/A Ion-exchange materials

Key Insights :

  • Surface vs. Solution Activity : DMOAC’s covalent bonding to substrates ensures long-lasting antimicrobial effects, whereas DAC’s solution-phase action requires continuous presence .
  • Chain Length vs. Efficacy : C18 QACs exhibit superior bactericidal activity compared to shorter-chain variants due to enhanced membrane disruption .

Liquid Crystal Alignment

  • DMOAP-Coated Substrates : Enable stable perpendicular LC alignment for biosensors detecting cardiac troponin I (cTnI) .
  • Alternative Alignment Agents : Polyimide coatings lack the hydrophobic anchoring provided by C18 chains, leading to less stable LC orientations .

Q & A

Q. What are the standard methodologies for synthesizing and characterizing dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium chloride?

Synthesis typically involves quaternization of tertiary amines with chlorosilane derivatives under anhydrous conditions. For example, combining dimethyloctadecylamine with (3-chloropropyl)trimethoxysilane in methanol at 60°C for 24 hours yields the product . Characterization requires:

  • FTIR : Verify Si-O-C (1100–1000 cm⁻¹) and quaternary ammonium (2900–2850 cm⁻¹) peaks .
  • NMR : Confirm propyl chain integration (δ 0.5–1.5 ppm for Si-CH₂, δ 3.0–3.5 ppm for N⁺-CH₃) .
  • Elemental analysis : Validate %C, %H, and %N against theoretical values (e.g., C: 63.0%, H: 11.8%, N: 2.8%) .

Q. How do solubility and reactivity in polar solvents influence experimental design?

The compound is soluble in methanol (60% purity) but reacts with water, necessitating anhydrous conditions for reactions . For aqueous-phase applications (e.g., nanoparticle functionalization), pre-hydrolysis in methanol followed by controlled dilution avoids premature hydrolysis .

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Required due to methanol solvent (flash point: 15°C) and toxic vapor release .
  • PPE : Nitrile gloves, lab coats, and eye protection to prevent skin/eye contact (H314, H370 hazards) .
  • Storage : Inflammable storage (<25°C) with argon sealing to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can conflicting reports on its efficacy in membrane functionalization be resolved?

Studies report variable ionic conductivity in zinc-air battery membranes due to differences in:

  • Graphene oxide (GO) dispersion : Sonication time (≥2 hrs) ensures uniform quaternary ammonium grafting .
  • Crosslinking density : Optimizing silane hydrolysis pH (pH 4–5) balances Si-O-Si network formation and ammonium group accessibility .
  • Methodological validation : Compare electrochemical impedance spectroscopy (EIS) data across studies to identify interfacial resistance discrepancies .

Q. What strategies mitigate byproduct formation during nanoparticle functionalization?

Impurities like 3-chloropropyltrimethoxysilane (8% in some batches) can alter surface charge. Mitigation includes:

  • Pre-purification : Column chromatography (silica gel, chloroform:methanol 9:1) removes chlorinated byproducts .
  • Kinetic control : Slow addition of the compound to nanoparticle suspensions (0.1 mL/min) reduces aggregation .
  • Post-functionalization washes : Ethanol/water (70:30) rinses eliminate unreacted silanes .

Q. How does silane hydrolysis kinetics affect its performance as a phase-transfer catalyst?

Hydrolysis of trimethoxysilyl groups generates reactive silanols, which can:

  • Enhance interfacial activity : Faster hydrolysis (pH 9–10) increases hydrophilicity, improving emulsion stability in biphasic systems .
  • Reduce catalytic longevity : Excessive crosslinking depletes accessible ammonium sites. Monitor hydrolysis via conductivity measurements and limit reaction time to <6 hours .

Q. Why do stability studies show variability in shelf life under ambient conditions?

Degradation correlates with:

  • Methanol content : Solutions <50% purity accelerate ammonium group oxidation (validate via TGA/DSC) .
  • Trace metals : Fe³⁺ or Cu²⁺ catalyze siloxane bond cleavage. Use chelating agents (e.g., EDTA) in storage buffers .

Methodological Best Practices

  • Contradictory purity data : Cross-reference batch-specific COAs with in-house HPLC (C18 column, acetonitrile:water 80:20) to resolve discrepancies .
  • Theoretical framework : Link silane-ammonium synergy to DLVO theory for colloidal applications or Marcus theory for charge-transfer studies .

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